molecular formula C7H6FNO3 B1376434 3-amino-2-fluoro-5-hydroxybenzoic acid CAS No. 1025127-39-2

3-amino-2-fluoro-5-hydroxybenzoic acid

Cat. No.: B1376434
CAS No.: 1025127-39-2
M. Wt: 171.13 g/mol
InChI Key: JUBGQPYIKIVBSG-UHFFFAOYSA-N
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Description

3-amino-2-fluoro-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H6FNO3 It is a derivative of benzoic acid, where the benzene ring is substituted with amino, fluoro, and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-amino-2-fluoro-5-hydroxy- can be achieved through several methods. One common approach involves the nitration of a precursor compound, followed by fluorination and reduction steps. For example, starting with a compound like 2-fluoro-3-nitrobenzoic acid, the nitro group can be reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the choice of solvents, catalysts, and purification methods are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-fluoro-5-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Palladium on carbon (Pd/C) under hydrogenation conditions.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 3-amino-2-fluoro-5-hydroxybenzaldehyde.

    Reduction: Formation of 3-amino-2-fluoro-5-hydroxybenzylamine.

    Substitution: Formation of 3-amino-2-methoxy-5-hydroxybenzoic acid.

Scientific Research Applications

3-amino-2-fluoro-5-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 3-amino-2-fluoro-5-hydroxy- involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, while the fluoro group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-aminobenzoic acid
  • 5-Fluoro-2-nitrobenzoic acid
  • 3-Hydroxybenzoic acid

Uniqueness

3-amino-2-fluoro-5-hydroxybenzoic acid is unique due to the presence of all three functional groups (amino, fluoro, and hydroxy) on the benzene ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the fluoro group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications .

Properties

IUPAC Name

3-amino-2-fluoro-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c8-6-4(7(11)12)1-3(10)2-5(6)9/h1-2,10H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBGQPYIKIVBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101283062
Record name 3-Amino-2-fluoro-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025127-39-2
Record name 3-Amino-2-fluoro-5-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1025127-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2-fluoro-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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